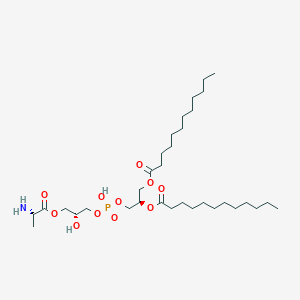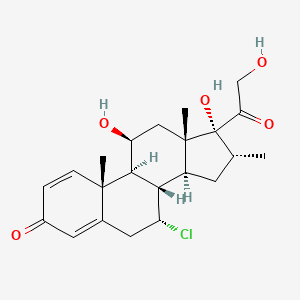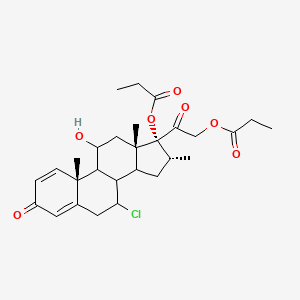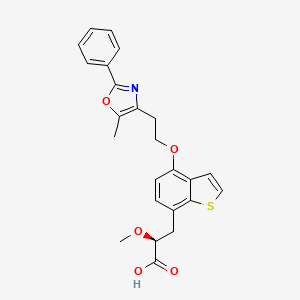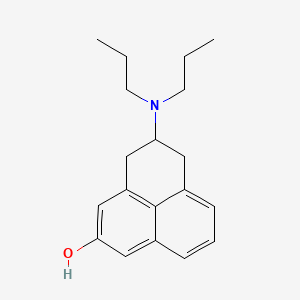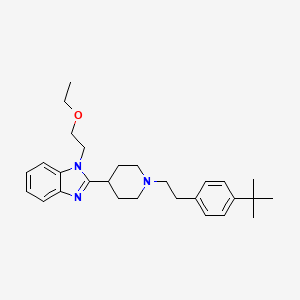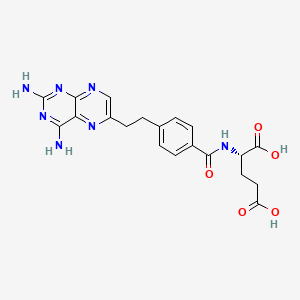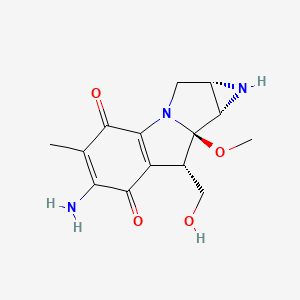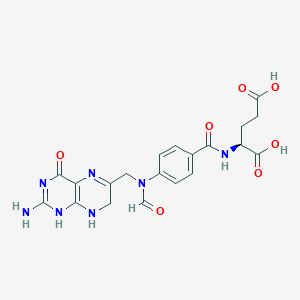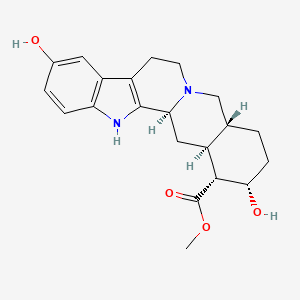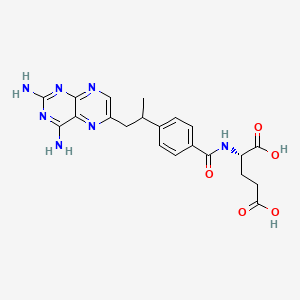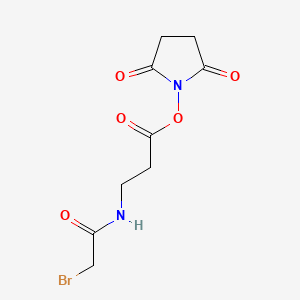
2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate
Overview
Description
“2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate” is a chemical compound with the molecular formula C9H11BrN2O5 and a molecular weight of 307.10 . It is also known as "3-(2-Bromoacetamido)propanoic acid NHS ester" .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring (a five-membered ring with one nitrogen atom), an ester group, a bromoacetamido group, and a propanoate group .Chemical Reactions Analysis
The compound is a heterobifunctional cross-linking reagent. It allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second reaction results in thioether bonding in pH range 7.0-8.0 .Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere and under -20°C . The boiling point is not specified .Scientific Research Applications
Anticonvulsant Research
This compound has been used in the development of new anticonvulsants. A study found that hybrid pyrrolidine-2,5-dione derivatives, which include this compound, have potent anticonvulsant properties . The most potent anticonvulsant activity was demonstrated for a specific compound, which revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .
Pain Management
The compound has shown promise in pain management. It was found to be effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Neurological Disorders
The compound is being studied for its potential in treating neurological disorders. Epilepsy, one of the most common and debilitating neurological disorders, could potentially be treated with therapeutics developed from this compound .
Drug Development
The compound is being used in the development of new drugs. It has shown promising in vivo activity profile and drug-like properties, making it an interesting candidate for further preclinical development .
Protein-Protein Interaction Studies
The compound is used in the elucidation of protein-protein interactions (PPIs). It provides complementary data to thiol-reactive and acidic residue-targeting reagents and is useful in studying proteins that function as complexes .
Structural Dynamics Quantification
The compound is used in the quantification of structural dynamics. It helps in understanding the changes in the structure of proteins and their complexes over time .
Targeting “Undruggable” Protein Targets
The compound is being used in the quest for targeting “undruggable” protein targets. These are proteins that are challenging to target with traditional small-molecule drugs .
Synthesis of Hybrid Compounds
The compound is used in the synthesis of new hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure. These new compounds are being evaluated for their potential as anticonvulsant and antinociceptive agents .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate are primary amine groups . These groups are found in various biological molecules, including proteins and peptides, and play a crucial role in numerous biological processes.
Mode of Action
This compound is a heterobifunctional cross-linking reagent . It allows bromoacetylation of primary amine groups, followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in pH range 7.0-8.0 .
Action Environment
The action of 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate is influenced by environmental factors such as pH and temperature . The compound’s reactivity with primary amine groups occurs within a specific pH range , and its storage conditions suggest sensitivity to temperature . These factors could influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromoacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMMKWFUXPMTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403560 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate | |
CAS RN |
57159-62-3 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinimidyl 3-(bromoacetamido)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

